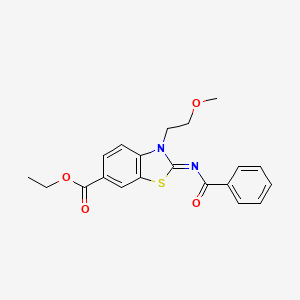

![molecular formula C8H13IO2 B2748143 2-(Iodomethyl)hexahydro-4H-furo[3,2-c]pyran CAS No. 2172256-67-4](/img/structure/B2748143.png)

2-(Iodomethyl)hexahydro-4H-furo[3,2-c]pyran

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

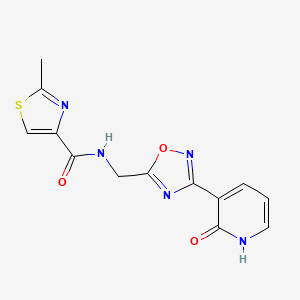

“2-(Iodomethyl)hexahydro-4H-furo[3,2-c]pyran” is a chemical compound with the molecular formula C8H13IO2 and a molecular weight of 268.09 . Its IUPAC name is this compound .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H13IO2/c9-4-7-3-6-5-10-2-1-8(6)11-7/h6-8H,1-5H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of its structure.Aplicaciones Científicas De Investigación

Germination Stimulants in Agriculture

A significant application of furo[3,2-c]pyran derivatives, specifically butenolides like 3-methyl-2H-furo[2,3-c]pyran-2-one, is in promoting seed germination. Research has identified these compounds as major constituents in smoke responsible for enhancing the germination of a wide range of plant species. Alkyl-substituted variants of these butenolides have been detected in smoke and are considered contributors to the overall germination-promoting activity of crude smoke extracts. The synthesis of these compounds provides valuable insights into their role in seed biology and their potential as agricultural enhancers for various crops, including fire-dependent and fire-independent plant species (Flematti, Ghisalberti, Dixon, & Trengove, 2009; Flematti, Ghisalberti, Dixon, & Trengove, 2005).

Synthesis and Chemical Applications

Furo[3,2-c]pyran derivatives are also pivotal in the synthesis of complex organic molecules. For example, the iodine-catalyzed synthesis of substituted furans and pyrans offers a practical and mild method for producing these core structures found in a wide variety of natural products and biologically active compounds. This approach, performed under solvent-free conditions at ambient temperature, provides an efficient alternative to existing protocols and reveals mechanistic insights into this type of reaction (Pace, Robidas, Tran, Legault, & Nguyen, 2021).

Material Science and Catalysis

In the realm of materials science, furo[3,2-c]pyran derivatives have been employed in the development of new catalysts and materials. For instance, the B(C6F5)3-catalyzed Prins/Ritter reaction utilizes these derivatives for the novel synthesis of hexahydro-1H-furo[3,4-c]pyranyl amide derivatives. This method showcases the utility of these compounds in creating structurally complex and functionalized materials under mild conditions, highlighting their versatility in chemical synthesis and potential applications in developing new materials and catalysts (Reddy, Ghanty, Kishore, & Sridhar, 2014).

Propiedades

IUPAC Name |

2-(iodomethyl)-3,3a,4,6,7,7a-hexahydro-2H-furo[3,2-c]pyran |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13IO2/c9-4-7-3-6-5-10-2-1-8(6)11-7/h6-8H,1-5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHULEUDFQUKMTK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC2C1OC(C2)CI |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13IO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

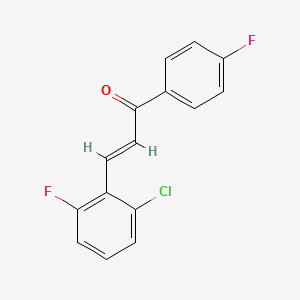

![N-[(1,3-dioxoinden-2-ylidene)amino]-2-(4-fluorophenoxy)acetamide](/img/structure/B2748060.png)

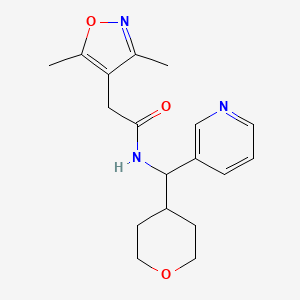

![N'-(4-methylbenzoyl)thieno[2,3-b]quinoline-2-carbohydrazide](/img/structure/B2748066.png)

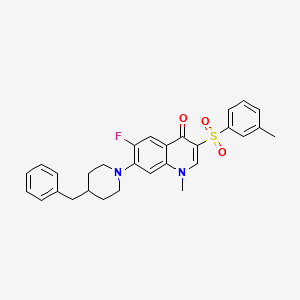

![1-[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]ethanone](/img/structure/B2748070.png)

![[(1-Cyanocyclohexyl)(methyl)carbamoyl]methyl 1-butyl-6-oxo-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2748071.png)

![N-(2-(6-((2-((4-bromophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide](/img/structure/B2748073.png)

![Ethyl (3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate](/img/structure/B2748075.png)

![(Z)-N-(3-ethyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2748082.png)